molecular formula C48H36NO2P B14885411 N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14885411
M. Wt: 689.8 g/mol
InChI Key: VNYYLUAEQHIBEY-UHFFFAOYSA-N
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Description

N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound that belongs to the benzhydryl group of compounds. These compounds are characterized by their parent structure, diphenylmethane, which consists of two benzene rings connected by a single methane. The compound is notable for its intricate structure, which includes multiple rings and substituents, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting with the preparation of the benzhydryl and diphenyl components. These components are then subjected to a series of reactions, including alkylation, cyclization, and phosphorylation, under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzhydryl derivatives, such as:

Uniqueness

What sets N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine apart from these similar compounds is its unique structure, which includes multiple rings and substituents.

Properties

Molecular Formula

C48H36NO2P

Molecular Weight

689.8 g/mol

IUPAC Name

N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C48H36NO2P/c1-2-31-49(46(36-23-11-5-12-24-36)37-25-13-6-14-26-37)52-50-47-42(34-19-7-3-8-20-34)32-38-27-15-17-29-40(38)44(47)45-41-30-18-16-28-39(41)33-43(48(45)51-52)35-21-9-4-10-22-35/h2-30,32-33,46H,1,31H2

InChI Key

VNYYLUAEQHIBEY-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=CC=C9

Origin of Product

United States

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